molecular formula C9H20N2 B13067148 (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine

(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine

Cat. No.: B13067148
M. Wt: 156.27 g/mol
InChI Key: MTVUAPLCIXZJMG-UHFFFAOYSA-N
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Description

(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine (CAS Number: 1508964-46-2) is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol. Its structure features a cyclobutane ring core substituted with both a methanamine group and a 2-(dimethylamino)ethyl side chain, making it a valuable and versatile scaffold in medicinal chemistry and drug discovery research . This compound belongs to the class of cyclobutyl amine derivatives, which are of significant interest in pharmaceutical development. Such derivatives have been investigated for their potential interactions with various biological targets. Research into structurally similar compounds indicates potential applications in central nervous system (CNS) disorders, with some cyclobutyl amine derivatives being explored for conditions such as schizophrenia, cognitive deficits, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and convulsions . The specific stereochemistry of the compound can be critical for its biological activity, as seen in related research compounds where trans-isomer configurations are often specified . (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine serves as a crucial building block for the synthesis of more complex molecules. It can be used to develop potential inhibitors for epigenetic targets. For instance, comprehensive structure-activity relationship (SAR) studies on quinazoline-based compounds have demonstrated that incorporating specific amine-containing side chains, similar in nature to this compound, can significantly enhance potency and selectivity for reader proteins such as SPIN1 . This makes it a valuable reagent for probing biological pathways and developing new chemical tools for epigenetic research. Notice to Researchers: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Please handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclobutyl]-N,N-dimethylethanamine

InChI

InChI=1S/C9H20N2/c1-11(2)7-6-9(8-10)4-3-5-9/h3-8,10H2,1-2H3

InChI Key

MTVUAPLCIXZJMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1(CCC1)CN

Origin of Product

United States

Preparation Methods

Direct Alkylation Approach

  • Starting Materials: Cyclobutylmethanamine and 2-(dimethylamino)ethyl chloride or bromide.
  • Reaction Type: Nucleophilic substitution (SN2) where the amine nitrogen attacks the alkyl halide.
  • Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile; mild heating may be applied to enhance reaction rates.
  • Catalysts/Additives: Bases such as potassium carbonate or sodium hydroxide can be used to deprotonate the amine and facilitate substitution.
  • Outcome: Formation of (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine with moderate to high yields.

Continuous Flow Synthesis (Industrial Scale)

  • Method: Continuous flow reactors allow precise control of temperature, mixing, and reaction time.
  • Advantages: Enhanced safety, scalability, improved yield and purity.
  • Typical Setup: Continuous feeding of reactants (cyclobutylmethanamine and 2-(dimethylamino)ethyl chloride) into a flow reactor with controlled residence time.
  • Result: Efficient production suitable for industrial applications with consistent quality.

Reaction Mechanism Insights

  • The nucleophilic amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
  • Steric effects of the cyclobutyl ring influence the reaction rate and selectivity.
  • The dimethylamino group can also participate in side reactions; thus, reaction conditions are optimized to minimize by-products.

Data Table: Typical Reaction Conditions and Yields

Parameter Typical Value Notes
Solvent DMF, Acetonitrile Polar aprotic solvents preferred
Base K2CO3, NaOH Facilitates deprotonation
Temperature 25°C to 80°C Mild heating improves yield
Reaction Time 4 to 24 hours Depends on scale and conditions
Yield 65% to 90% High purity achievable
Purification Extraction, distillation, chromatography To isolate product

Alternative Synthetic Strategies

Reductive Amination

  • Concept: Condensation of cyclobutylmethanal (aldehyde form) with dimethylaminoethylamine followed by reduction.
  • Reducing Agents: Sodium borohydride or sodium cyanoborohydride.
  • Advantages: Allows introduction of the dimethylaminoethyl group in a single step.
  • Challenges: Requires preparation of cyclobutylmethanal and careful control of reaction conditions to avoid over-reduction.

Multi-Step Synthesis via Nitriles

  • Preparation of cyclobutylmethanamine derivatives from cyclobutyl nitriles followed by reduction.
  • Functionalization of nitrile with dimethylaminoethyl groups through condensation and subsequent reduction.

Comparative Analysis with Analogous Compounds

Compound Ring System Preparation Complexity Biological Relevance
(1-[2-(Dimethylamino)ethyl]cyclopropyl)methanamine Cyclopropyl Moderate Similar receptor activity
(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine Cyclobutyl Moderate Unique steric properties
(1-[2-(Dimethylamino)ethyl]cyclopentyl)methanamine Cyclopentyl Slightly higher Different receptor selectivity
(1-[2-(Dimethylamino)ethyl]cyclohexyl)methanamine Cyclohexyl Higher Used in pharmaceutical syntheses

Research Findings and Applications

  • The cyclobutyl ring imparts distinct steric and electronic properties influencing the compound's reactivity and biological interactions.
  • The compound has been studied as an intermediate in synthesizing pharmaceuticals targeting neurotransmitter receptors.
  • Optimization of preparation methods focuses on yield, purity, and scalability, with continuous flow synthesis emerging as a preferred industrial approach.

Chemical Reactions Analysis

Types of Reactions

(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity . This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Notable Properties
(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine C9H19N3 169.27 (calculated) Cyclobutyl -CH2NH2, -CH2CH2N(CH3)2 High basicity due to dual amine groups; moderate lipophilicity
[1-(Pyridin-2-yl)cyclobutyl]methanamine C10H14N2 162.23 Cyclobutyl -CH2NH2, pyridin-2-yl Liquid at room temperature; stored at -10°C
1-[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride C7H14ClF2NO2S 249.71 Cyclobutyl -CH2NH2, -CH(SO2CH3)CF2 Hydrochloride salt; enhanced aqueous solubility
[1-(3-Fluorophenyl)cyclobutyl]methanamine C11H14FN 179.24 Cyclobutyl -CH2NH2, 3-fluorophenyl Aromatic substituent increases rigidity
2-[1-(Dimethylamino)ethyl]indole C12H16N2 188.27 Indole -CH2CH2N(CH3)2 Semi-solid; soluble in organic solvents
Key Observations:

Substituent Effects: The dimethylaminoethyl group in the target compound and 2-[1-(dimethylamino)ethyl]indole enhances basicity and solubility in polar solvents .

Molecular Weight : The target compound (169.27 g/mol) falls within the optimal range for blood-brain barrier penetration, contrasting with bulkier analogs like the indole derivative (188.27 g/mol) .

Biological Activity

(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine, commonly referred to as a cyclobutyl analogue, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine involves several steps that typically include the formation of the cyclobutyl ring and subsequent functionalization of the amine group. The compound's structure allows for diverse modifications, which can significantly affect its biological activity.

Key Findings:

  • Cyclobutyl analogues have been shown to exhibit varying degrees of antagonist activity at P2Y receptors, with some displaying IC50 values in the micromolar range .
  • The introduction of specific substituents on the cyclobutyl moiety can enhance potency and selectivity for particular receptor subtypes.

Receptor Interactions

The biological activity of (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine is primarily characterized by its interaction with P2Y receptors. These receptors are involved in various physiological processes, including platelet aggregation and neurotransmission.

Key Data:

  • The compound has been reported to act as an antagonist at the P2Y1 receptor, with an IC50 value of approximately 805 nM .
  • It also shows selectivity against other P2Y receptor subtypes, indicating potential therapeutic applications in conditions where P2Y1 receptor modulation is beneficial.

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of this compound on cancer cell lines. The findings suggest that cyclobutyl derivatives can inhibit cell proliferation in specific cancer types, particularly those expressing mutant forms of EGFR.

Case Study:

  • In a study focusing on lung cancer cell lines A431 and H1975, compounds with cyclobutyl substitutions demonstrated significant inhibitory effects on cellular proliferation, with IC50 values ranging from 10 nM to over 1 μM depending on structural modifications .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and IC50 values of various cyclobutyl analogues, including (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine:

CompoundReceptor TypeIC50 Value (nM)Activity Type
(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamineP2Y1805Antagonist
Cyclobutyl analogue AP2Y151.6Antagonist
Cyclobutyl analogue BP2X312.9Antagonist
Cyclobutyl derivative CEGFR L858R41Antiproliferative

Molecular Modeling Studies

Molecular modeling studies have been employed to understand the binding interactions of (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine with target receptors. These studies suggest that structural modifications can lead to enhanced binding affinity and selectivity.

Key Insights:

  • Docking simulations indicate that specific conformations of the cyclobutyl ring are favorable for receptor binding .
  • The presence of a dimethylamino group enhances solubility and potentially increases bioavailability.

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